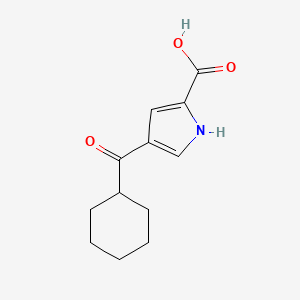

4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is also related to carboxylic acids (compounds containing a -COOH group) and cyclohexyl group (a cycloalkane with the formula C6H11) .

Chemical Reactions Analysis

Pyrrole is reactive due to the presence of an aromatic ring. It can undergo electrophilic substitution reactions. The carboxylic acid group (-COOH) is typically reactive with bases, and can undergo condensation reactions to form amides, esters, and anhydrides .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, pyrrole is a colorless volatile liquid that moves freely in water and reacts with most acids to form a solid precipitate .Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Molecular Complexes

Research in crystal engineering involving cyclohexane derivatives, such as the study by Bhogala and Nangia (2003), highlights the crystallization of cyclohexanetricarboxylic acid with bipyridine bases, leading to molecular complexes with diverse hydrogen bond networks. This work demonstrates the potential of cyclohexane derivatives in designing molecular architectures with specific structural features, including super honeycomb, zigzag chains, and porous parquet grids, which could be relevant for materials science and nanotechnology applications (Balakrishna R. Bhogala & A. Nangia, 2003).

Polymer Science

In the domain of polymer science, Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters containing protected functional groups derived from cyclohexanone derivatives. This research is pivotal for developing hydrophilic aliphatic polyesters with potential applications in biodegradable plastics, drug delivery systems, and tissue engineering scaffolds (M. Trollsås et al., 2000).

Organic Synthesis

The work by Minetto et al. (2005) on the microwave-assisted Paal–Knorr synthesis of polysubstituted furans, pyrroles, and thiophenes from β-keto esters showcases the utility of cyclohexylcarbonyl derivatives in synthesizing heterocyclic compounds. These compounds are crucial in pharmaceuticals, agrochemicals, and organic materials due to their diverse biological activities and functional properties (G. Minetto et al., 2005).

Molecular Recognition

Research on molecular recognition by Verdejo et al. (2009) demonstrates the binding capabilities of calix[4]pyrrole receptors, modified with carboxylic acids or amino groups, towards aromatic N-oxides in water. This study underscores the relevance of pyrrole derivatives in developing selective sensors and receptors for environmental monitoring, diagnostics, and supramolecular chemistry (B. Verdejo, Guzmán Gil-Ramírez, & P. Ballester, 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h6-8,13H,1-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNJHOPOSWRBEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)

![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)

![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)

![Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2853487.png)

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)

![5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2853491.png)